(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 130129-22-5
VCID: VC21178154
InChI: InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3
SMILES: CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one

CAS No.: 130129-22-5

Cat. No.: VC21178154

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one - 130129-22-5

Specification

CAS No. 130129-22-5
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name 4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one
Standard InChI InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3
Standard InChI Key BJLTUDZBDSRQPV-ZBFHGGJFSA-N
Isomeric SMILES C[C@@]1(C[C@@H](OC(=O)C1)COCC2=CC=CC=C2)C=C
SMILES CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C
Canonical SMILES CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C

Introduction

Overview of (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one is a complex organic compound notable for its structural features and potential applications in synthetic organic chemistry. It is classified as a tetrahydropyran derivative, characterized by a six-membered ring containing an oxygen atom. The compound's molecular formula is C16H20O3C_{16}H_{20}O_{3} with a molecular weight of approximately 260.33 g/mol.

Structural Characteristics

The compound features:

  • Tetrahydropyran Ring: A saturated six-membered ring with one oxygen atom.

  • Benzyloxy Group: This functional group enhances the compound's reactivity and solubility in organic solvents.

  • Vinylic Group: The presence of a vinyl group at the 4-position contributes to its reactivity in various chemical transformations.

The stereochemistry is defined by the specific configurations at the 4S and 6R positions, which are critical for its reactivity and interaction in chemical reactions.

Synthesis Methods

Several synthetic routes have been developed for (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one, including:

  • Ring-Closing Metathesis: Utilizing catalysts such as Grubbs' catalyst under controlled conditions to facilitate the formation of the tetrahydropyran ring.

  • Protecting Group Strategies: Employing protecting groups to prevent undesired reactions during multi-step synthesis.

Common solvents used in the synthesis include dichloromethane and ethyl acetate, often under inert atmospheres to minimize side reactions.

Applications

(4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-one has potential applications in:

  • Synthetic Organic Chemistry: As an intermediate for synthesizing more complex molecules.

  • Pharmaceutical Development: Its structural properties may contribute to the design of new drugs or therapeutic agents.

Research Findings

Recent studies have focused on the compound's biological activity and synthetic versatility. Key findings include:

  • Biological Activity: Investigations into its potential as an inhibitor or modulator in biological systems are ongoing, with initial results suggesting promising avenues for further research.

  • Multicomponent Reactions: The compound can be synthesized through multicomponent reactions involving readily available starting materials, highlighting its utility in green chemistry contexts due to improved atom economy.

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